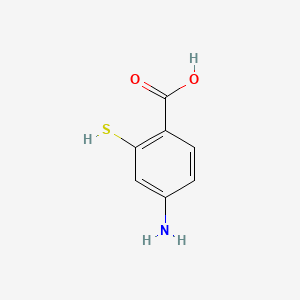

4-Amino-2-sulfanylbenzoic acid

Descripción general

Descripción

4-Amino-2-sulfanylbenzoic acid is an organic compound with the molecular formula C7H7NO2S. It is known for its role as a potent inhibitor of subclass B3 metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics in certain bacteria

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2-sulfanylbenzoic Acid (ASB) is the subclass B3 Metallo-β-Lactamase (MBL) . MBLs are enzymes that confer resistance to carbapenems, a class of antibiotics, in Enterobacteriaceae . The subclass B3 MBLs are specifically targeted by ASB .

Mode of Action

ASB interacts with its target, the subclass B3 MBL, by binding to the two zinc ions, Ser221, and Thr223 at the active site of the enzyme . These residues are ubiquitously conserved across clinically relevant B3 MBLs . This interaction inhibits the activity of the enzyme, thereby reducing the resistance of the bacteria to carbapenems .

Biochemical Pathways

The inhibition of B3 MBLs by ASB affects the biochemical pathway of carbapenem resistance in Enterobacteriaceae . By inhibiting the MBLs, ASB prevents the breakdown of carbapenems, allowing these antibiotics to exert their antibacterial effects .

Pharmacokinetics

The effectiveness of asb in reducing the minimum inhibitory concentration (mic) for meropenem (mem) in smb-1 producing escherichia coli cells suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of ASB’s action is a significant reduction in the MICs for meropenem (MEM) in SMB-1 producers . This suggests that ASB effectively inhibits the activity of B3 MBLs, thereby reducing the resistance of the bacteria to carbapenems .

Action Environment

The effectiveness of asb in different bacterial strains suggests that it may be effective in a variety of biological environments .

Análisis Bioquímico

Biochemical Properties

4-Amino-2-sulfanylbenzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of the B3 Metallo-β-Lactamase enzyme . It interacts with this enzyme by binding to two zinc ions, Ser221, and Thr223 at the active site of SMB-1 . These residues are ubiquitously conserved across clinically relevant B3 MBLs .

Cellular Effects

In the context of cellular effects, this compound has been shown to substantially reduce the meropenem (MEM) minimum inhibitory concentrations (MICs) for SMB-1 producers . This suggests that it can influence cell function by inhibiting the activity of the SMB-1 enzyme, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the two zinc ions, Ser221, and Thr223 at the active site of SMB-1 . This binding interaction results in the inhibition of the SMB-1 enzyme, leading to changes in gene expression and potentially affecting other biomolecular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This process involves the use of specific reagents and conditions to achieve the desired product . The reaction typically requires careful control of temperature and pH to ensure the successful formation of the compound.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of 4-amino-2-sulfanylbenzoic acid on a larger scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-sulfanylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form disulfide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding thiol form.

Substitution: The amino and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include disulfide derivatives, thiol compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-Amino-2-sulfanylbenzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Its potential as an inhibitor of antibiotic resistance enzymes positions it as a candidate for the development of new therapeutic agents.

Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Thiosalicylic acid: A precursor to 4-amino-2-sulfanylbenzoic acid, known for its inhibitory effects on metallo-β-lactamases.

4-Fluoro-2-sulfanylbenzoic acid: A derivative with similar inhibitory properties.

Uniqueness

This compound is unique due to its potent inhibitory effects on subclass B3 metallo-β-lactamases, which distinguishes it from other inhibitors that primarily target subclass B1 metallo-β-lactamases . Its ability to bind to conserved residues across different B3 metallo-β-lactamases makes it a valuable compound in the fight against antibiotic resistance.

Actividad Biológica

4-Amino-2-sulfanylbenzoic acid (ASB) is a compound that has recently gained attention for its significant biological activities, particularly in the field of pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a sulfanyl group attached to a benzoic acid structure. The molecular formula is C7H8N2O2S, with a molecular weight of approximately 172.21 g/mol. It typically appears as a white to light yellow solid with a melting point around 168-170ºC.

Research indicates that ASB exhibits potent inhibitory effects on metallo-β-lactamases (MBLs), particularly subclass B3 enzymes such as SMB-1. These enzymes are implicated in antibiotic resistance, especially against carbapenem antibiotics. The binding affinity of ASB to MBLs is attributed to its ability to interact with zinc ions at the enzyme's active site, which is crucial for its catalytic activity.

Binding Studies

X-ray crystallographic analyses have shown that ASB binds effectively to the active site of SMB-1, involving key residues such as Ser221 and Thr223. This interaction not only enhances the inhibitory effects against MBLs but also suggests potential for developing novel antibiotic adjuvants.

Antimicrobial Efficacy

ASB has demonstrated significant antimicrobial activity against various strains of Escherichia coli producing MBLs. In studies, the minimum inhibitory concentration (MIC) values for meropenem (MEM) were substantially reduced in the presence of ASB. For instance, at a concentration of 128 μg/ml, ASB lowered the MEM MIC for SMB-1 producers by 128-fold compared to untreated cells.

| Compound | MIC Reduction (fold) | IC50 (μM) |

|---|---|---|

| ASB | 128 | 0.22 |

| TSA | 4 | 0.95 |

This table illustrates the comparative efficacy of ASB versus thiosalicylic acid (TSA), highlighting ASB's superior performance as an MBL inhibitor.

In Vivo Studies

In vivo studies involving mouse models have further established ASB's therapeutic potential. When administered in combination with MEM, ASB significantly improved survival rates in mice infected with SMB-1-producing E. coli. Specifically, a combination treatment led to an 80% survival rate after seven days compared to lower survival rates with either drug alone.

Case Studies and Research Findings

- Study on MBL Inhibition : A study published in Antimicrobial Agents and Chemotherapy demonstrated that ASB effectively inhibits B3 MBLs, providing a promising avenue for combating antibiotic resistance .

- Survival Rate Improvement : Another investigation highlighted that co-administration of ASB with MEM resulted in a notable increase in survival rates in infected mice, suggesting its potential use in clinical settings .

- Structural Analysis : Crystallographic studies revealed detailed interactions between ASB and MBLs, offering insights into its mechanism of action and guiding future drug design efforts .

Propiedades

IUPAC Name |

4-amino-2-sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXSDPJOPCWEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274845 | |

| Record name | 4-amino-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78334-06-2 | |

| Record name | 4-amino-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.